molecular formula C17H16ClN3O2 B1432151 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 1417566-79-0

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Cat. No. B1432151
M. Wt: 329.8 g/mol
InChI Key: UZAJQGGFNHCFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as melting point determination and spectroscopic analysis .

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Field : Chemistry
    • Summary : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of these methods are considered .
  • Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research
    • Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : The biomedical applications of such compounds are discussed .
  • Synthesis and Photophysical Properties of 1H-pyrazolo-[3,4-b]pyridine Derivatives

    • Field : Chemistry
    • Summary : This research presents a novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 4 synthesized by a multistep process .
    • Methods : The Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic 6a - b, tetracyclic 6d and pentacyclic 6c N-heterocycles in excellent yield .
    • Results : The study provides an efficient synthesis method and discusses the photophysical properties of the resulting compounds .
  • Antiplatelet Activity of 1H-pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research
    • Summary : This research presents the antiplatelet activity of certain 1H-pyrazolo[3,4-b]pyridines .
    • Methods : The study involves the synthesis of the compounds and testing their antiplatelet activity .
    • Results : The results indicate potential biomedical applications of these compounds in the treatment of diseases related to platelet aggregation .
  • Synthesis and Photophysical Properties of 1H-pyrazolo-[3,4-b]pyridine Derivatives

    • Field : Chemistry
    • Summary : This research presents a novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 4 synthesized by a multistep process .
    • Methods : The Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic 6a - b, tetracyclic 6d and pentacyclic 6c N-heterocycles in excellent yield .
    • Results : The study provides an efficient synthesis method and discusses the photophysical properties of the resulting compounds .
  • Antiplatelet Activity of 1H-pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research
    • Summary : This research presents the antiplatelet activity of certain 1H-pyrazolo[3,4-b]pyridines .
    • Methods : The study involves the synthesis of the compounds and testing their antiplatelet activity .
    • Results : The results indicate potential biomedical applications of these compounds in the treatment of diseases related to platelet aggregation .

Future Directions

Given the biological activity of pyrazolopyridine derivatives, future research could focus on further exploring the therapeutic potential of this compound .

properties

IUPAC Name

6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-10-15-13(17(21)22)9-14(11-7-8-11)18-16(15)20(19-10)12-5-3-2-4-6-12;/h2-6,9,11H,7-8H2,1H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAJQGGFNHCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 4
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.